molecular formula C6H5N3O4 B15009402 (5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide

(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide

Cat. No.: B15009402
M. Wt: 183.12 g/mol
InChI Key: BBQJGQCZQJNWCP-QPJJXVBHSA-N
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Description

(6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE: is a complex organic compound with a unique structure that includes a hydroxyimino group, a ketone, and a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE typically involves the following steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoxadiazole intermediate with hydroxylamine or its derivatives under controlled conditions.

    Oxidation and Final Adjustments: The final compound is obtained by oxidizing the intermediate product and making necessary adjustments to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyimino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

    Oxidation Products: Depending on the conditions, the major products can include oximes, nitroso compounds, and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound, such as amines or hydroxylamines.

    Substitution Products: Compounds with different functional groups replacing the hydroxyimino group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition:

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxadiazole ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE: can be compared with other benzoxadiazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of the hydroxyimino group and the specific arrangement of functional groups make it unique.
  • Reactivity : Its reactivity profile differs from other benzoxadiazole derivatives due to the presence of the hydroxyimino group.
  • Applications : Its potential applications in various fields, such as medicinal chemistry and materials science, highlight its uniqueness.

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

(5E)-5-hydroxyimino-3-oxido-6,7-dihydro-2,1,3-benzoxadiazol-3-ium-4-one

InChI

InChI=1S/C6H5N3O4/c10-6-4(7-11)2-1-3-5(6)9(12)13-8-3/h11H,1-2H2/b7-4+

InChI Key

BBQJGQCZQJNWCP-QPJJXVBHSA-N

Isomeric SMILES

C1C/C(=N\O)/C(=O)C2=[N+](ON=C21)[O-]

Canonical SMILES

C1CC(=NO)C(=O)C2=[N+](ON=C21)[O-]

Origin of Product

United States

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